Ethyl 4-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Description

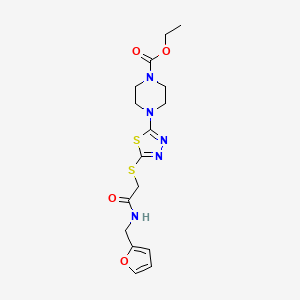

Ethyl 4-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperazine ring via a thioether bridge. The piperazine moiety is substituted with an ethyl carboxylate group, while the thiadiazole is functionalized with a furan-2-ylmethylaminoacetamide side chain.

Properties

IUPAC Name |

ethyl 4-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4S2/c1-2-24-16(23)21-7-5-20(6-8-21)14-18-19-15(27-14)26-11-13(22)17-10-12-4-3-9-25-12/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGTXMNOPQAMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit cytotoxic activity against hepg2 cell lines. Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to specific proteins or enzymes, disrupting cellular processes, or inducing cellular stress responses.

Result of Action

Similar compounds have been found to inhibit the growth of hepg2 liver cancer cells, suggesting that this compound may have similar effects.

Biological Activity

Ethyl 4-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Weight: 442.4 g/mol

CAS Number: 1396815-78-3

The structure includes a piperazine ring, a thiadiazole moiety, and a furan derivative, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

- Antimicrobial Activity: Compounds with thiadiazole and piperazine structures have shown significant antibacterial and antifungal properties. For instance, derivatives of thiadiazole have been reported to exhibit activity against various bacterial strains .

- Anticancer Potential: Preliminary studies suggest that the incorporation of furan and thiadiazole rings can enhance anticancer activity. These compounds may induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways .

- Anti-inflammatory Effects: The presence of furan and thiadiazole moieties is linked to anti-inflammatory properties, potentially by modulating inflammatory cytokines .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of related compounds against standard strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing promising results against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that modifications in the side chains significantly influenced the activity levels.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | S. aureus |

| Compound B | 16 | E. coli |

| Ethyl Derivative | 4 | C. albicans |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced cytotoxic effects in various cancer cell lines including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 15 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding: It may modulate receptor activity related to inflammation or apoptosis.

- Reactive Oxygen Species (ROS): Increased ROS production can lead to oxidative stress in cancer cells, promoting cell death.

Comparison with Similar Compounds

Piperazine-Thiadiazole Derivatives

- Benzyl-Substituted Analogs (6a–q): Compounds like 1-substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6a–q) share the piperazine-thiadiazole backbone but lack the furan-containing side chain.

- Dithiocarbamate Derivatives (3a–h) : These compounds feature a dithiocarbamate group instead of the acetamide-thioether linkage, which may alter metal-binding properties and redox activity .

Thiadiazole-Acetamide Analogs

- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–l) : These derivatives replace the piperazine-carboxylate with a piperidine-ethylthio group and a benzamide. The absence of the ethyl carboxylate reduces solubility but may enhance membrane permeability .

Side-Chain Modifications

Furan-Containing Substituents

- Ethyl 2-((5-(Benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (476465-24-4): This compound substitutes the furan group with a benzo[d][1,3]dioxole carboxamide, increasing aromaticity and steric bulk, which could hinder target binding compared to the smaller furan moiety .

- Compounds with Pyridinyl-Thiazole Cores : Analogs like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate prioritize pyridine-thiazole interactions, which are critical for kinase inhibition but lack the thiadiazole-piperazine synergy .

Physicochemical and Pharmacokinetic Properties

The ethyl carboxylate in the target compound improves aqueous solubility compared to nitroaryl or dithiocarbamate analogs. The furan side chain balances lipophilicity, favoring passive diffusion across biological membranes .

Q & A

Q. What are the optimized synthetic protocols for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with coupling a thiadiazole core with functionalized piperazine and furan derivatives. Key steps include:

- Condensation : Stirring intermediates (e.g., sodium dithiocarbamates) with thiadiazole precursors in acetone for 7 hours to form thioether linkages .

- Cyclization : Refluxing intermediates (e.g., acid chlorides with thiadiazol-2-ylthioacetate derivatives) in tetrahydrofuran (THF) for 5 hours to promote amide bond formation .

- Purification : Crystallization from ethanol or acetic acid to isolate products . Critical Variables :

| Variable | Impact on Yield | Example from Evidence |

|---|---|---|

| Solvent | THF > acetone | THF yields 66–85% |

| Reaction Time | 5–7 hours | Longer times reduce byproducts |

| Temperature | Reflux (~80°C) | Ensures complete cyclization |

Q. How is the compound’s structure validated post-synthesis?

A combination of spectroscopic and chromatographic methods is used:

- IR Spectroscopy : Confirms carbonyl (C=O, ~1628 cm⁻¹) and amine (NH, ~3285 cm⁻¹) groups .

- NMR : ¹H NMR identifies piperazine protons (δ 2.5–3.5 ppm) and furan methylene signals (δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺) .

- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

SAR studies focus on modifying the:

- Thiadiazole core : Substitutions at the 5-position (e.g., phenyl vs. furan) alter antimicrobial potency .

- Piperazine moiety : N-alkylation (e.g., ethyl vs. methyl groups) impacts solubility and bioavailability .

- Furan side chain : Methylamino groups enhance anticholinesterase activity by mimicking acetylcholine’s structure . Example : Replacing the furan with a thiophene reduced anticancer activity by 40% in MCF-7 cell lines .

Q. How can molecular docking elucidate potential therapeutic targets?

Docking studies (e.g., using AutoDock Vina) predict binding affinities to enzymes like acetylcholinesterase or cancer targets (e.g., EGFR):

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay at 48 hours) .

- Control compounds : Include reference drugs (e.g., doxorubicin for anticancer studies) to calibrate activity .

- Structural analogs : Synthesize derivatives with incremental changes to isolate active pharmacophores .

Methodological Challenges

Q. How are tautomeric equilibria (e.g., thione-thiol) characterized for this compound?

Q. Table 1: Biological Activity of Key Derivatives

Q. Table 2: Solubility Optimization Strategies

| Strategy | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Hydrochloride salt | 15.2 | 78 |

| Ethyl ester prodrug | 9.8 | 65 |

| DMSO co-solvent | 22.5 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.